MGCD-265 - 875337-44-3

MGCD-265

Catalog Number: EVT-287565
CAS Number: 875337-44-3
Molecular Formula: C26H20FN5O2S2
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[[3-fluoro-4-[[2-(1-methyl-4-imidazolyl)-7-thieno[3,2-b]pyridinyl]oxy]anilino]-sulfanylidenemethyl]-2-phenylacetamide is a member of thioureas.
Source and Classification

Glesatinib is classified as an antineoplastic agent due to its ability to inhibit tumor growth by interfering with signaling pathways that promote cancer cell proliferation and survival. It was initially developed by the pharmaceutical company Mirati Therapeutics and has been evaluated in multiple clinical trials for its efficacy against solid tumors, particularly those exhibiting aberrant MET and AXL signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of MGCD-265 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific proprietary methods may not be disclosed publicly, general approaches in synthesizing similar compounds often include:

  1. Formation of Aryl Halides: Utilizing halogenation techniques to introduce halide groups onto aromatic rings.
  2. Amidation Reactions: Coupling carboxylic acids with amines to form amides, which are critical components in the structure of glesatinib.
  3. Cyclization: Employing cyclization techniques to form heterocyclic structures that contribute to the compound's biological activity.

These methods are designed to ensure high purity and yield, which are crucial for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of MGCD-265 is characterized by a complex arrangement of functional groups that enhance its inhibitory activity against target kinases. Its chemical formula is C23H30N4O5S, and it has a molecular weight of approximately 462.58 g/mol. The structure features:

  • Multiple aromatic rings
  • Amide linkages
  • Sulfonamide groups

These structural elements are essential for its binding affinity to receptor tyrosine kinases, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

MGCD-265 undergoes various chemical reactions within biological systems, primarily involving:

  1. Binding Interactions: The compound binds to the active sites of MET and AXL receptors, inhibiting their kinase activity.
  2. Metabolic Transformations: In vivo metabolism may involve oxidation or conjugation reactions that modify the compound for elimination from the body.
Mechanism of Action

Process and Data

The mechanism of action of MGCD-265 involves the inhibition of receptor tyrosine kinases, specifically targeting MET and AXL pathways. By blocking these receptors, glesatinib disrupts downstream signaling cascades that promote cell proliferation, survival, and metastasis. This inhibition leads to:

  • Decreased cellular proliferation
  • Induction of apoptosis in cancer cells
  • Overcoming resistance mechanisms associated with other therapies such as epidermal growth factor receptor inhibitors .

Clinical studies have demonstrated that combination therapies involving MGCD-265 can enhance antitumor efficacy compared to monotherapy approaches .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MGCD-265 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a range typical for similar organic compounds.

These properties influence its formulation in drug delivery systems designed for optimal bioavailability .

Applications

Scientific Uses

MGCD-265 has significant applications in cancer research and treatment strategies:

  1. Clinical Trials: It has been evaluated in various Phase I clinical trials assessing its safety and efficacy when combined with other chemotherapeutics.
  2. Research Tool: As a potent inhibitor of MET and AXL, glesatinib serves as a valuable tool in preclinical studies aimed at understanding cancer biology and resistance mechanisms.
  3. Combination Therapy: Its use in combination with other agents like erlotinib or docetaxel highlights its potential to enhance treatment outcomes in patients with advanced solid tumors .

Properties

CAS Number

875337-44-3

Product Name

MGCD-265

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide

Molecular Formula

C26H20FN5O2S2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265-analog; MGCD 265-analog; MGCD265-analog. Glesatinib-analog.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.